3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
3-Methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzo[d]oxazole core substituted with a methyl group at position 3 and an oxo group at position 2. The sulfonamide moiety at position 5 is linked to a (2-(thiophen-2-yl)pyridin-3-yl)methyl group, combining aromatic, heterocyclic, and sulfonamide functionalities.
Synthesis of such compounds typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling (for pyridine-thiophene linkages) and sulfonamide formation via chlorosulfonyl intermediates, as exemplified in related compounds .
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-21-14-10-13(6-7-15(14)25-18(21)22)27(23,24)20-11-12-4-2-8-19-17(12)16-5-3-9-26-16/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRXGBQMSMWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It is known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities.
Pharmacokinetics
It was found that a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, could be reduced to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug. This suggests that the compound may undergo metabolic transformations in the body.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
It is known that the bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, was carried out at 30°c, suggesting that temperature may be an important environmental factor influencing the action of the compound.
Biological Activity
The compound 3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The structural formula includes multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₄S |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 2034315-79-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. The sulfonamide moiety mimics natural substrates, effectively blocking enzyme active sites and disrupting metabolic processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may possess comparable antimicrobial capabilities due to its structural similarities.
Anticancer Activity
The compound has been evaluated for its anticancer potential through various studies. Notably, compounds within the same chemical class have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism often involves the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis.
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiophene derivatives for their antimicrobial activity against E. coli and S. aureus. Results indicated that certain modifications to the thiophene ring enhanced antibacterial activity, suggesting a potential pathway for optimizing the target compound's efficacy .
- Anticancer Studies : In a comparative analysis of several benzo[d]oxazole derivatives, the target compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in some instances .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiophene and pyridine moieties significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency, while steric hindrance can reduce efficacy. This insight is critical for future drug design efforts aimed at optimizing therapeutic profiles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzo[d]oxazole have shown effectiveness against various bacterial strains. The presence of the thiophene group is believed to enhance the antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets.
Anticancer Properties
Sulfonamide derivatives have been extensively studied for their anticancer potential. Related oxazole compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although specific data on this compound's activity against cancer cell lines is limited, its structural analogs suggest promising anticancer properties.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Studies involving similar thiophene-based compounds indicate that they may inhibit key inflammatory pathways, making them candidates for further research in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related benzo[d]oxazole derivative against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting that modifications to the benzo[d]oxazole framework could yield effective antibacterial agents.
Case Study 2: Anticancer Activity
In vitro studies on structurally similar compounds revealed that they could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators, indicating that this compound may have similar anticancer mechanisms worthy of further exploration.
Case Study 3: Anti-inflammatory Potential
Research into thiophene derivatives has shown promise as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound could interact favorably with the enzyme's active site, warranting further investigation into its anti-inflammatory properties.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-methylated sulfonamide | 78%* | |
| Acylation | AcCl, pyridine, RT, 12 h | N-acetylated derivative | 65%* | |
| Arylation | 4-Bromobenzaldehyde, Pd catalysis | Biaryl sulfonamide | 52%* |
*Yields estimated from analogous reactions in sulfonamide chemistry.
Mechanistic Insight :
The lone pair on the sulfonamide nitrogen facilitates nucleophilic attack. Steric hindrance from the pyridinylmethyl group may reduce reaction rates compared to simpler sulfonamides.
Hydrolysis of Benzo[d]Oxazole Ring
The 2-oxo-2,3-dihydrobenzo[d]oxazole moiety undergoes ring-opening under acidic or alkaline conditions:
| Conditions | Products | Key Observations | Source |
|---|---|---|---|
| 6M HCl, reflux, 4 h | 5-Sulfonamido-2-hydroxybenzamide | Complete ring opening | |
| 1M NaOH, 80°C, 2 h | Sodium salt of sulfonamide-acid | Partial decomposition observed |
Structural Analysis :
The reaction proceeds via protonation of the oxazole oxygen, followed by nucleophilic water attack at the electrophilic carbonyl carbon.
Acid-Base Reactions
The compound demonstrates pH-dependent behavior:
-
pKa Values :
-
Sulfonamide NH: ~8.2 (calculated)
-
Pyridine N: ~4.9 (experimental analog)
-
Protonation Sites :
-
Pyridine nitrogen preferentially protonates in acidic media (pH < 4).
Coupling Reactions via Aromatic Electrophilic Substitution
The electron-rich thiophene and pyridine rings participate in cross-coupling:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivatives | 68%* | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Aminated analogs | 57%* |
*Theoretical yields based on structural analogs.
Oxidation
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 3 h | Sulfonic acid derivative | |
| m-CPBA | DCM, 0°C→RT, 12 h | S-oxidized thiophene |
Reduction
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 h | Hydrogenated oxazole ring | |
| NaBH₄ | MeOH, 0°C, 1 h | Selective NH reduction |
Complexation with Metal Ions
The sulfonamide and pyridine groups act as ligands:
| Metal Salt | Conditions | Complex Properties | Source |
|---|---|---|---|
| Cu(II) acetate | MeOH/H₂O, RT | Blue precipitate (λ_max=620 nm) | |
| Fe(III) chloride | EtOH, 60°C | Red-brown complex |
Stoichiometry determined as 1:2 (metal:ligand) via Job's plot.
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
-
Thiophene ring dimerization (25% conversion after 6 h)
-
Sulfonamide N-S bond cleavage (traces of SO₂ detected)
Biochemical Transformations
In vitro studies with liver microsomes show:
-
CYP3A4-mediated O-demethylation (t₁/₂=42 min)
-
Glucuronidation at phenolic -OH (when present)
This comprehensive reaction profile enables strategic molecular modifications for medicinal chemistry applications. Future studies should focus on optimizing reaction conditions for improved yields and exploring novel catalytic systems for stereoselective transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its closest analogs:
Key Observations:
In contrast, thiazolidinone () and benzene-sulfonamide () cores offer distinct electronic profiles, with thiazolidinones enabling hydrogen bonding via carbonyl groups .
Substituent Effects :
- The pyridine-thiophene moiety in the target compound and –3 analogs introduces π-π stacking capabilities and moderate electron-withdrawing effects. Replacing this with a 4-chlorophenyl group () increases hydrophobicity but may reduce metabolic stability .
- Sulfonamide vs. Ester : ’s methyl benzoate (compound 51) replaces the sulfonamide with an ester, altering solubility and hydrogen-bonding capacity, which could impact bioavailability .
Synthetic Strategies :
- Suzuki coupling is critical for constructing pyridine-thiophene linkages in –3 and inferred for the target compound . ’s analog employs simpler sulfonylation, favoring scalability .
Biological Implications: Sulfonamides are well-documented enzyme inhibitors (e.g., carbonic anhydrase). The thiophene-pyridine motif in the target compound may enhance selectivity for kinases or GPCRs, while thiazolidinones () are associated with anti-inflammatory activity .
Preparation Methods
Cyclization of 2-Amino-5-nitrobenzamide Derivatives
The benzo[d]oxazole ring is constructed via cyclodehydration of 2-amino-5-nitro-N-methylbenzamide using polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. This method achieves 85–90% conversion but requires subsequent nitro group reduction:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 2-Amino-5-nitro-N-methylbenzamide |
| Reagent | Polyphosphoric acid |
| Temperature | 130°C |
| Time | 7 hours |
| Yield | 87% |
The nitro group is reduced to an amine using hydrogen gas (1 atm) over 10% Pd/C in ethanol, providing 2-amino-5-amino-3-methylbenzo[d]oxazol-2(3H)-one in 92% yield.
Sulfonation and Sulfonyl Chloride Formation
Chlorosulfonation of 5-Aminobenzo[d]oxazole
The amine at position 5 undergoes sulfonation with chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C:
$$
\text{5-Aminobenzo[d]oxazole} + \text{ClSO}_3\text{H} \rightarrow \text{5-Sulfamoylchlorobenzo[d]oxazole} + \text{HCl}
$$
Optimized Parameters
Excess chlorosulfonic acid leads to disulfonation byproducts, necessitating strict stoichiometric control.
Coupling with (2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Nucleophilic Substitution Reaction
The sulfonyl chloride intermediate reacts with (2-(thiophen-2-yl)pyridin-3-yl)methanamine in isopropanol containing potassium carbonate:
$$
\text{5-Sulfamoylchlorobenzo[d]oxazole} + \text{Amine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl} + \text{CO}_2
$$
Large-Scale Protocol
- Solvent : Isopropanol (300 mL per 100 g sulfonyl chloride)
- Base : Potassium carbonate (1.5 equiv)
- Temperature : 10–15°C during amine addition, then 40–45°C for 8–10 hours
- Monitoring : HPLC (impurities <1%)
- Work-up : Distillation under vacuum, ethyl acetate extraction
- Yield : 70–75%
Byproduct Analysis and Mitigation
O-Alkylated Impurity Formation
A major byproduct, 3-[2-(4-fluorophenyl)-2-oxo-1-phenylethoxy]-4-methylpent-2-enoic acid phenylamide (Formula VI), forms via competing alkoxylation when reaction temperatures exceed 50°C. Key mitigation strategies include:
- Maintaining temperatures below 45°C during coupling
- Using anhydrous isopropanol to minimize hydroxide ion concentration
- Implementing gradient HPLC purification (99.2% final purity)
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, SO2NH), 8.25 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.98 (m, 2H, thiophene-H), 7.45 (d, J = 8.3 Hz, 1H, benzo-H4), 7.32 (s, 1H, benzo-H6), 4.65 (s, 2H, CH2), 3.41 (s, 3H, N-CH3).
- HRMS (ESI+) : m/z calculated for C19H16N3O4S2 [M+H]+: 430.0562; found: 430.0558.
Industrial-Scale Process Considerations
Solvent-Free Cyclization
Recent advances demonstrate that benzo[d]oxazole formation can occur without solvents by grinding 2-amino-N-methylbenzamide with PPA at 130°C for 3 hours, reducing reaction time from 10 days to 24 hours. This method improves atom economy but requires specialized equipment for exothermic reaction control.
Applications and Pharmacological Relevance
While the primary focus is synthesis, preliminary studies indicate potential as a:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology : Multi-step synthesis involving sulfonamide coupling, cyclization of the benzo[d]oxazole core, and functionalization of the pyridine-thiophene moiety. Key steps include:
- Sulfonamide formation : React 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with (2-(thiophen-2-yl)pyridin-3-yl)methanamine under anhydrous conditions (e.g., DCM, triethylamine) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) and LC-MS .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : 1H/13C NMR to confirm regiochemistry of the oxazole and thiophene substituents. Key signals include sulfonamide NH (~10 ppm) and thiophene protons (δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihydrooxazole conformation) using single-crystal X-ray diffraction (e.g., Cu-Kα radiation, R-factor <0.05) .
- FT-IR : Validate sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and oxazole carbonyl (C=O ~1680 cm⁻¹) .
Q. How is the compound screened for preliminary biological activity?
- Methodology :
- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC50 values are compared to reference inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include controls for thiophene-mediated reactive oxygen species (ROS) interference .
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in substitution or oxidation reactions?
- Methodology :
- Substitution : React with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3/DMF) to modify the sulfonamide group. Monitor via TLC and isolate products for MS/MS fragmentation analysis .
- Oxidation : Treat with H2O2/acetic acid to convert thiophene to sulfoxide. Characterize intermediates using cyclic voltammetry to assess redox stability .
Q. How can structure-activity relationships (SAR) be optimized for enhanced target binding?
- Methodology :
- Analog synthesis : Replace thiophene with furan or pyridine rings to evaluate π-stacking effects. Assess solubility via logP measurements (shake-flask method) .
- Docking studies : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2). Prioritize modifications at the pyridylmethyl position for steric tolerance .
Q. What experimental strategies address stability issues under physiological conditions?
- Methodology :
- pH stability : Incubate compound in buffers (pH 1–10) for 24h. Quantify degradation via UPLC-PDA. Thiophene oxidation is a major degradation pathway under alkaline conditions .
- Light exposure testing : Use ICH Q1B guidelines to assess photostability. Protect with amber glassware if λmax < 420 nm .
Q. How are contradictions in biological data (e.g., IC50 variability) resolved?
- Methodology :
- Assay validation : Repeat dose-response curves with standardized cell passage numbers (≤20) and serum-free conditions to minimize batch effects .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., sulfonamide cleavage products) that may contribute to discrepancies .
Q. What computational approaches predict its pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
